![molecular formula C24H17ClF6N4O5 B2936282 methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate CAS No. 341966-28-7](/img/structure/B2936282.png)
methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate is a useful research compound. Its molecular formula is C24H17ClF6N4O5 and its molecular weight is 590.86. The purity is usually 95%.
BenchChem offers high-quality methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Based on the information available, here is a comprehensive analysis of the scientific research applications of the compound known by various names, including “10L-940”. This compound’s structure suggests it has potential uses in various fields due to the presence of the trifluoromethyl group, which is significant in pharmaceuticals and agrochemicals. Below are six unique applications, each detailed in its own section.
Neonicotinoid Insecticides
The trifluoromethyl group is a common feature in neonicotinoid insecticides, which are widely used due to their effectiveness against a variety of insect pests. “10L-940” could serve as a key intermediate in the synthesis of these compounds, which act on the nervous system of insects, leading to paralysis and death .
Antimicrobial Agents
Compounds with the trifluoromethyl group have been shown to inhibit the growth of drug-resistant bacteria, such as MRSA. “10L-940” could be part of the synthesis process for novel antibiotics that target resistant strains and help in managing bacterial infections .
Organic Synthesis Intermediates
The compound could be used as an intermediate in the synthesis of more complex fluorinated compounds. These compounds are valuable in organic chemistry for the development of new materials and drugs due to their unique properties imparted by the fluorine atoms .
Pharmaceutical Development
Trifluoromethyl groups are found in several pharmaceuticals, indicating that “10L-940” may be useful in the development of new medications. The presence of this group can influence the biological activity and metabolic stability of potential drugs .
Agrochemical Research
In agrochemical research, the trifluoromethyl group is essential for developing herbicides and fungicides. “10L-940” could be utilized in creating compounds that protect crops from various fungal diseases and weed infestations .
Material Science
The unique electronic properties of the trifluoromethyl group make “10L-940” a candidate for the development of advanced materials. These materials could have applications in electronics, coatings, and other technologies where durability and specific interactions with light or other forms of energy are required .
properties
IUPAC Name |
methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF6N4O5/c1-35(19-16(25)9-14(11-32-19)24(29,30)31)33-7-6-18-15(21(37)39-2)10-17(22(38)40-18)34-20(36)12-4-3-5-13(8-12)23(26,27)28/h3-11,33H,1-2H3,(H,34,36)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVKYNHMAJDFRY-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC=CC2=C(C=C(C(=O)O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N/C=C/C2=C(C=C(C(=O)O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF6N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

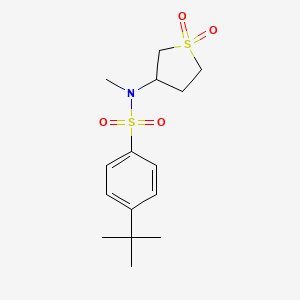
![8-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2936201.png)
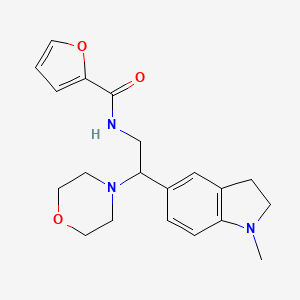

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2936205.png)
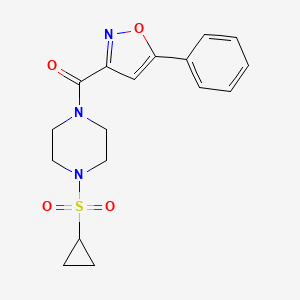

![2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2936213.png)
![4-[(3-methoxyphenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2936214.png)
![1-ethyl-4-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperazine hydrochloride](/img/structure/B2936215.png)
![N-cyclohexyl-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2936217.png)
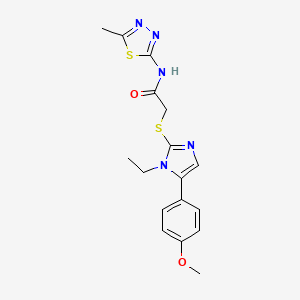
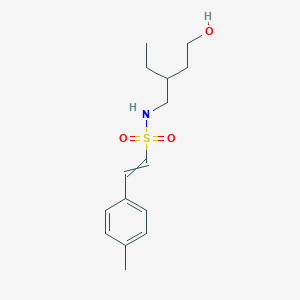
![Methyl 3-[methyl-[3-(methylamino)propanoyl]amino]propanoate;hydrochloride](/img/structure/B2936222.png)